2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine
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Overview
Description
2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core linked to a phenyl group substituted with a sulfonyl group and a 3-methylpiperidin-1-yl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the phenyl group and subsequent sulfonylation and piperidinylation steps. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of automated reactors and advanced purification techniques to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- N-Acetyl-L-tryptophan
Uniqueness
Compared to similar compounds, 2-{3-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
Molecular Formula |
C18H20N4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[3-(3-methylpiperidin-1-yl)sulfonylphenyl]imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C18H20N4O2S/c1-14-5-3-10-22(12-14)25(23,24)16-7-2-6-15(11-16)17-13-21-9-4-8-19-18(21)20-17/h2,4,6-9,11,13-14H,3,5,10,12H2,1H3 |
InChI Key |
CKDLJUODNZEPMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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